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Compound of Interest

Compound Name: SHR1653

Cat. No.: B1193598 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SHR1653, a potent and selective

oxytocin receptor (OTR) antagonist. It covers the discovery, synthesis, mechanism of action,

and preclinical data, with detailed experimental protocols and visual representations of key

pathways and workflows.

Introduction
SHR1653 is a novel, orally bioavailable antagonist of the oxytocin receptor, a G-protein

coupled receptor involved in various physiological processes, including male sexual response.

[1] The development of SHR1653 was driven by the need for a potent and selective OTR

antagonist with improved blood-brain barrier (BBB) penetration to explore its therapeutic

potential in conditions like premature ejaculation (PE).[1][2] This compound emerged from a

lead optimization program focused on a novel scaffold featuring an aryl-substituted 3-

azabicyclo[3.1.0]hexane structure.[1][3] SHR1653 has demonstrated high potency, excellent

selectivity over vasopressin receptors, favorable pharmacokinetic profiles across species, and

robust in vivo efficacy in preclinical models.[1]

Discovery and Lead Optimization
The discovery of SHR1653 began with the goal of improving upon existing OTR antagonists by

enhancing pharmacokinetic properties and ensuring low potential for off-target effects.[3] The

initial strategy involved modifying the linkage between phenyl and triazole groups of a lead
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compound to increase rigidity and reduce the number of rotatable bonds.[1][3] This led to the

synthesis of various compounds, with piperidine and pyrrolidine derivatives showing high OTR

potency.[3] However, these initial compounds lacked selectivity against vasopressin receptors

and had unsatisfactory pharmacokinetic profiles.[3] Further structural modifications led to the

identification of the 3-azabicyclo[3.1.0]hexane scaffold, which ultimately yielded SHR1653, a

compound with both high potency and selectivity.[1][3]

Synthesis of SHR1653
The chemical synthesis of SHR1653 is a multi-step process.[1] The key steps are outlined in

the workflow diagram below. The synthesis starts with a nucleophilic addition/cyclization

reaction between commercially available cyanide (compound 25) and chiral epoxy (compound

26) to produce a hydroxyl intermediate (compound 27).[1] This is followed by reduction with

LAH. A key intermediate (compound 29) is prepared and then coupled with isothiocyanate

(compound 30) to form a thio-urea compound (compound 31).[1] The final steps involve

methylation to yield the final product, SHR1653.[1]
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Synthetic Pathway of SHR1653

Mechanism of Action
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SHR1653 functions as a competitive antagonist of the oxytocin receptor.[4] The OTR is a G-

protein coupled receptor that, upon binding with its endogenous ligand oxytocin, activates the

Gq signaling pathway.[4] This leads to the activation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the

release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] By

blocking the binding of oxytocin to the OTR, SHR1653 inhibits this downstream signaling

cascade, preventing the rise in intracellular calcium and subsequent physiological responses.

[4]
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SHR1653 Mechanism of Action at the OTR

Preclinical Data
SHR1653 demonstrates high potency as an OTR antagonist with an IC50 of 15 nM for the

human oxytocin receptor (hOTR).[5] It also exhibits excellent selectivity over the structurally

similar vasopressin receptors (V1AR, V1BR, and V2R).[1]

Target IC50 (nM) Selectivity vs. OTR

hOTR 15[5] -

V1AR >10000 >667-fold

V1BR >10000 >667-fold

V2R >10000 >667-fold
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Pharmacokinetic studies of SHR1653 were conducted across multiple species, revealing low

clearance and a favorable profile for oral administration.[1]

Species Dose (mg/kg) Cmax (ng/mL) AUC (ng*h/mL) T1/2 (h)

Rat 30 (p.o.) 1379 7410 2.1

Dog 2 (p.o.) 114 593 2.8

Dog 20 (p.o.) 1230 6820 3.1

Data extracted from Li et al., 2019.[1]

A key feature of SHR1653 is its improved ability to cross the blood-brain barrier compared to

other OTR antagonists.[1]

Compound Kpu,u

SHR1653 0.188

IX-01 0.064

Kpu,u represents the unbound brain-to-plasma concentration ratio. Data from Li et al., 2019.[1]

The in vivo efficacy of SHR1653 was evaluated in a rat uterine contraction model, a standard

assay for OTR antagonists.[1] SHR1653 demonstrated a dose-dependent inhibition of uterine

contractions.[1]

Dose (mg/kg, p.o.) Inhibition of Uterine Contraction (%)

10 ~20

30 ~50

100 ~80

Approximate values based on graphical data from Li et al., 2019.[1]
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In a 7-day acute toxicity study in rats, SHR1653 was well-tolerated at doses up to 900 mg/kg.

[1] The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 300 mg/kg.[1]

Experimental Protocols
Objective: To determine the binding affinity of SHR1653 to the human oxytocin receptor.

Methodology:

Membranes from CHO-K1 cells stably expressing the human OTR were used.

Membranes were incubated with a radiolabeled OTR antagonist ([3H]-L-371,257) and

varying concentrations of SHR1653.

The reaction was incubated at 25°C for 60 minutes.

Bound and free radioligand were separated by filtration.

Radioactivity was quantified using a liquid scintillation counter.

IC50 values were calculated by non-linear regression analysis.

Objective: To assess the in vivo efficacy of SHR1653 in inhibiting oxytocin-induced uterine

contractions.

Methodology:

Female Sprague-Dawley rats were anesthetized.

A catheter was inserted into the uterine horn to measure intrauterine pressure.

A baseline of uterine contractions was established by intravenous infusion of oxytocin.

SHR1653 was administered orally at various doses.

The inhibition of uterine contraction amplitude was measured over time.

The percentage of inhibition was calculated relative to the baseline contractions.
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Rat Uterine Contraction Model Workflow

Objective: To determine the extent of SHR1653 penetration into the central nervous system.

Methodology:

SHR1653 was administered to rats.
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At a specified time point, blood and brain tissue samples were collected.

Plasma was separated from the blood.

Brain tissue was homogenized.

The concentrations of SHR1653 in plasma and brain homogenate were determined by LC-

MS/MS.

The unbound fraction in plasma (fu_plasma) and brain tissue (fu_brain) was determined

by equilibrium dialysis.

The unbound brain-to-plasma concentration ratio (Kpu,u) was calculated.

Conclusion
SHR1653 is a highly potent and selective oxytocin receptor antagonist with a favorable

preclinical profile.[1] Its improved blood-brain barrier penetration distinguishes it from earlier

OTR antagonists and suggests its potential for treating CNS-related disorders.[1][4] The robust

in vivo efficacy and good safety profile in preclinical models support its further development as

a potential therapeutic agent.[1]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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